molecular formula C22H19Cl2N3O3 B3700002 (5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3700002
M. Wt: 444.3 g/mol
InChI Key: VJLWOUUSNKLGRQ-GZTJUZNOSA-N
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Description

(5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dichlorophenyl and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzaldehyde with 2-methyl-4-(pyrrolidin-1-yl)benzaldehyde in the presence of a base, followed by cyclization with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes like signal transduction, gene expression, and metabolic pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the pyrimidine and pyrrolidinyl moieties.

    2-Methyl-4-(pyrrolidin-1-yl)benzaldehyde: Contains the pyrrolidinyl group but lacks the pyrimidine and dichlorophenyl moieties.

    Pyrimidine-2,4,6-trione: Contains the pyrimidine ring but lacks the dichlorophenyl and pyrrolidinyl groups.

Uniqueness

(5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-1-(2,4-dichlorophenyl)-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O3/c1-13-10-16(26-8-2-3-9-26)6-4-14(13)11-17-20(28)25-22(30)27(21(17)29)19-7-5-15(23)12-18(19)24/h4-7,10-12H,2-3,8-9H2,1H3,(H,25,28,30)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLWOUUSNKLGRQ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)NC(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCCC2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
(5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
(5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
(5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(2,4-dichlorophenyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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